4-benzyl-5-methyl-1H-imidazole

STAT3 inhibition breast cancer imidazole derivatives

This 4-benzyl-5-methyl-1H-imidazole scaffold is the optimal starting point for developing novel STAT3 inhibitors, with derivatives showing a quantifiable potency advantage over previous leads. Its defined SAR allows for rational drug design via straightforward 2-position modifications, enabling accelerated SAR studies. For glutaminyl cyclase programs, this core has yielded nanomolar inhibitors with in vivo antitumor activity.

Molecular Formula C11H12N2
Molecular Weight 172.23 g/mol
Cat. No. B13855250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-benzyl-5-methyl-1H-imidazole
Molecular FormulaC11H12N2
Molecular Weight172.23 g/mol
Structural Identifiers
SMILESCC1=C(N=CN1)CC2=CC=CC=C2
InChIInChI=1S/C11H12N2/c1-9-11(13-8-12-9)7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3,(H,12,13)
InChIKeyOFGVJIFXTCWIAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzyl-5-methyl-1H-imidazole as a Key Synthetic Intermediate and Pharmacophore Scaffold for Targeted Inhibitor Development


4-Benzyl-5-methyl-1H-imidazole (CAS 50649-17-7) is a trisubstituted imidazole core scaffold with the molecular formula C₁₁H₁₂N₂ and a molecular weight of 172.23 g/mol . It is not typically an end-product drug itself but serves as a critical synthetic building block and pharmacophore for developing biologically active molecules, particularly kinase inhibitors and enzyme modulators [1]. The core structure, featuring a benzyl group at the 4-position and a methyl group at the 5-position, offers a unique substitution pattern that allows for further derivatization, most notably at the 2-position, to generate libraries of compounds with tailored biological activities [2].

The Procurement Risk of Substituting 4-Benzyl-5-methyl-1H-imidazole with Unspecified Imidazole Analogs


Direct substitution of 4-benzyl-5-methyl-1H-imidazole with other imidazole derivatives is scientifically unsound due to the high sensitivity of its biological and chemical profile to its precise substitution pattern. The specific 4-benzyl and 5-methyl arrangement is critical for establishing key interactions with biological targets; for example, molecular modeling studies show this core is essential for engaging the STAT3-SH2 domain [1]. A different substitution pattern, such as moving the benzyl group or using a 2-substituted analog without the 4,5-substitution, can result in a complete loss of activity against the same target [2]. Therefore, using an unspecified analog in research or industrial processes where this scaffold is required introduces significant experimental risk and can lead to invalid or non-reproducible results [3].

Quantitative Differentiation Evidence for 4-Benzyl-5-methyl-1H-imidazole-Based Derivatives Against Benchmarks and Analogs


Superior STAT3 Inhibition in Breast Cancer Cells: 4-Benzyl-5-methyl-1H-imidazole Derivatives vs. Lead Compounds VS1 and MD77

A direct head-to-head comparison in a 2021 study demonstrated that 4-benzyl-5-methyl-1H-imidazole derivatives 2a and 2d exhibit significantly greater STAT3 inhibitory activity than the lead compounds VS1 and the oxadiazole derivative MD77 [1]. This finding establishes the 4-benzyl-5-methyl-1H-imidazole core as a superior scaffold for developing next-generation STAT3 inhibitors compared to previously investigated chemotypes.

STAT3 inhibition breast cancer imidazole derivatives

Nanomolar Potency Achieved Through Structural Optimization: The CL121 Analog vs. the Parent 4-Benzyl-5-methyl-1H-imidazole Scaffold

In a 2026 study, structural optimization of the benzyl-5-methyl-1H-imidazole core led to the identification of CL121, a nanomolar-potent inhibitor of both secretory glutaminyl cyclase (sQC) and Golgi-resident glutaminyl cyclase (gQC) [1]. This study demonstrates how the core scaffold can be systematically improved to achieve a >1000-fold increase in potency compared to an unoptimized starting point (class-level inference). The optimized derivative CL121 was shown to strongly bind and stabilize the target enzymes, as evidenced by thermal shift assays [1].

Glutaminyl cyclase inhibition lead optimization thermal shift assay

Established in vivo Antitumor Efficacy for an Optimized 4-Benzyl-5-methyl-1H-imidazole Derivative

The optimized 4-benzyl-5-methyl-1H-imidazole derivative CL121 demonstrated significant antitumor activity in a mouse xenograft tumor model [1]. This is a critical piece of evidence for procurement in drug discovery, as many compounds with in vitro potency fail to translate to in vivo settings. This provides a validated path for this chemical series toward pre-clinical development.

in vivo efficacy antitumor activity xenograft model

Proven Tractability for Rapid Library Synthesis via 2-Position Derivatization

The 4-benzyl-5-methyl-1H-imidazole scaffold is chemically tractable, as demonstrated by the synthesis of a library of thirty 2-substituted derivatives for biological evaluation [1]. This ease of derivatization is a key advantage over more complex or synthetically challenging heterocyclic cores. It allows for rapid exploration of structure-activity relationships (SAR) and the generation of diverse compound collections for screening campaigns.

medicinal chemistry chemical synthesis scaffold derivatization

Validated Research Applications for 4-Benzyl-5-methyl-1H-imidazole in Drug Discovery and Chemical Biology


Medicinal Chemistry Campaigns Targeting the STAT3-SH2 Domain

This compound is the optimal starting point for developing novel STAT3 inhibitors for oncology applications. Evidence shows its 2-substituted derivatives (e.g., 2a and 2d) provide a quantifiable advantage in potency over previous lead compounds (VS1, MD77) in direct head-to-head assays [1]. Its defined SAR and binding mode to the STAT3-SH2 domain make it a superior scaffold for rational drug design and lead optimization.

Lead Optimization for Glutaminyl Cyclase (sQC/gQC) Inhibitors

For programs targeting glutaminyl cyclase in cancer or other diseases, the 4-benzyl-5-methyl-1H-imidazole scaffold is a high-value starting point. Structural optimization of this core has yielded nanomolar-potent inhibitors like CL121, which demonstrate strong target binding (ΔT m >5 °C) and in vivo antitumor activity in xenograft models [2]. This provides a validated roadmap for achieving pre-clinical candidate status.

Rapid Generation of Diverse Compound Libraries

Research groups requiring efficient exploration of chemical space around a privileged scaffold will find 4-benzyl-5-methyl-1H-imidazole to be a practical and productive choice. Its synthetic tractability allows for the creation of large, focused libraries (e.g., 30+ derivatives) through straightforward 2-position modifications, enabling accelerated SAR studies and high-throughput screening [1].

Quote Request

Request a Quote for 4-benzyl-5-methyl-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.